3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
Description
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at positions 3 and 8, and a nitro group at position 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Properties
IUPAC Name |
3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-6(2)9-10-8(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNUWYJEWYKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Cyclization: The compound can form additional fused rings through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.
Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.
Major Products:
Reduction of the nitro group: yields 3,8-dimethyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.
Electrophilic substitution: can introduce various functional groups at the methyl positions.
Cyclization reactions: can produce complex polycyclic structures.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is , with a molecular weight of approximately 192.18 g/mol. The structure features a triazole ring fused to a pyridine moiety, which contributes to its unique chemical behavior and biological activity .
Biological Applications
The compound has been evaluated for several pharmacological activities:
Antitumor Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines .
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in treating chronic inflammatory diseases where modulation of inflammatory pathways is crucial .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and substituents.
1,2,4-Triazolo[4,3-b]pyridazines: These compounds have a pyridazine ring fused to the triazole ring, offering different chemical and biological properties.
Uniqueness: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both methyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with the potential for diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- CAS Number : 1639115-99-3
Antimicrobial Properties
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. For instance, certain triazole derivatives have been noted for their antifungal properties against various strains of fungi. A study on related compounds demonstrated that modifications in the triazole ring can enhance antifungal efficacy, suggesting a similar potential for this compound .
Enzyme Inhibition
Triazolo-pyridine derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The incorporation of a triazole moiety has been shown to augment inhibitory activity against these enzymes. For example, compounds with similar structures demonstrated IC₅₀ values in the low micromolar range against AChE and BuChE .
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Compound A | AChE | 0.23 |
| Compound B | BuChE | 0.13 |
Neuroprotective Effects
The neuroprotective properties of triazolo-pyridine derivatives have been explored in models of oxidative stress. Compounds similar to this compound have shown potential in protecting neuronal cells from hydrogen peroxide-induced toxicity . This suggests that the compound may serve as a lead structure for developing neuroprotective agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazolo-pyridine derivatives. Modifications to the triazole ring and substituents on the pyridine core significantly influence biological outcomes:
- Position of Substituents : The position of nitro or methyl groups can affect enzyme binding affinity.
- Ring Modifications : Alterations to the triazole or pyridine rings can enhance pharmacological profiles.
Case Study 1: Anticholinesterase Activity
In a study evaluating various triazolo-pyridine derivatives for AChE inhibition, it was found that specific substitutions at the 6-position of the triazole ring enhanced inhibitory potency compared to unsubstituted analogs. The most potent compounds showed IC₅₀ values below 50 μM .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of synthesized triazolo derivatives revealed that compounds with a 6-nitro substitution exhibited enhanced activity against Candida species compared to their non-nitro counterparts . This aligns with findings that nitro groups often increase biological activity through electron-withdrawing effects.
Q & A
Q. What are the common synthetic routes for preparing 3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization or functionalization of pre-formed triazolo[4,3-a]pyridine scaffolds. Key methods include:
- Nitro-substitution strategies : Nitration at the 6-position can be achieved via electrophilic substitution under acidic conditions. For example, methylphosphonylated nitro derivatives are synthesized using CH₃CN under reflux (60–100°C) with yields monitored by ³¹P NMR spectroscopy .
- Palladium-catalyzed chemoselective coupling : Hydrazides react with 2-chloropyridine derivatives in the presence of Pd catalysts, followed by microwave-assisted dehydration in acetic acid to form the triazole ring .
Optimization tips : Adjust solvent polarity (e.g., acetonitrile vs. DMSO), temperature, and catalyst loading to improve regioselectivity and yield.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- ¹H/¹³C NMR : Signals for methyl groups (δ ~2.5 ppm for CH₃) and nitro substituents (downfield shifts due to electron withdrawal) are critical. Exchangeable –NH protons (if present) appear as broad singlets and vanish upon D₂O treatment .
- X-ray crystallography : Resolves regiochemistry of nitro and methyl groups. For example, single-crystal analysis confirmed the spatial orientation of substituents in herbicidally active triazolo[4,3-a]pyridines .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro-containing derivatives .
Q. What are the key considerations when designing in vitro bioassays to evaluate the herbicidal potential of triazolo[4,3-a]pyridine derivatives?
- Dosage standardization : Test compounds at 37.5–150 g a.i. ha⁻¹ (active ingredient per hectare) to determine inhibition thresholds .
- Weed species selection : Include monocotyledonous (e.g., Echinochloa crusgalli) and dicotyledonous (Amaranthus retroflexus) weeds to assess spectrum .
- Control groups : Compare with commercial herbicides (e.g., Bismerthiazol) and validate safety for crops like rice and corn .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for triazolo[4,3-a]pyridine derivatives across different assays?
Contradictions may arise from:
- Species-specific responses : A derivative showing herbicidal activity (EC₅₀ = 7.2 µg/mL against Xanthomonas oryzae) may lack anticonvulsant effects (20–40% inhibition in PTZ models) .
- Structural nuances : Methyl and nitro groups enhance hydrophobicity, favoring herbicide uptake in plants but reducing blood-brain barrier penetration for neurological targets.
Resolution : Conduct parallel assays under identical conditions (e.g., pH, solvent) and use structure-activity relationship (SAR) models to isolate substituent effects .
Q. What role do substituents like nitro and methyl groups play in the bioactivity of triazolo[4,3-a]pyridines, and how can SAR studies guide optimization?
- Nitro group : Enhances herbicidal activity by increasing electron-withdrawing effects, stabilizing binding to plant acetolactate synthase (ALS) .
- Methyl groups : Improve metabolic stability (e.g., 8-methyl derivatives resist cytochrome P450 oxidation).
SAR strategies : - Use 3D-QSAR to map electrostatic/hydrophobic fields. For example, CoMFA models in herbicidal studies highlight bulky substituents at the 3-position for improved activity .
- Replace nitro with bioisosteres (e.g., trifluoromethyl) to reduce toxicity while retaining potency .
Q. How can computational methods like 3D-QSAR be applied to improve the design of triazolo[4,3-a]pyridine-based herbicides?
- Comparative Molecular Field Analysis (CoMFA) : Generates contour maps correlating steric/electrostatic fields with herbicidal activity. For instance, a study on 23 derivatives identified bulky 3-phenyl groups as favorable for ALS inhibition .
- Docking simulations : Predict binding modes to ALS or bacterial enzyme targets (e.g., Xanthomonas spp.) using crystal structures (PDB: 3FMZ) .
Implementation : Optimize logP (<3.5) and polar surface area (<80 Ų) to balance solubility and membrane permeability .
Q. What are the challenges in achieving regioselectivity during the synthesis of nitro-substituted triazolo[4,3-a]pyridines, and how can they be addressed?
Q. What strategies can be employed to enhance the solubility and bioavailability of triazolo[4,3-a]pyridine derivatives without compromising bioactivity?
- Hydrophilic substituents : Introduce sulfonate or carboxylate groups at non-critical positions (e.g., 6-amino derivatives) .
- Prodrug approaches : Mask nitro groups as phosphate esters for improved aqueous solubility .
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance dissolution rates, as demonstrated for related pyrimidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
